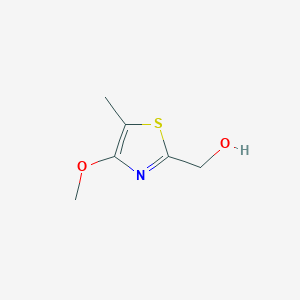

(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol

Description

(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol is a thiazole derivative characterized by a methoxy group at position 4, a methyl group at position 5, and a hydroxymethyl (-CH$_2$OH) substituent at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

(4-methoxy-5-methyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4-6(9-2)7-5(3-8)10-4/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZBPPLRJKNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol typically involves the reaction of 4-methyl-1,3-thiazole with a base to form an ester intermediate, which is then reacted with methanol to produce the final compound . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example:

- A study conducted on synthesized thiazole compounds demonstrated cytotoxic effects against various cancer cell lines using the MTT assay, highlighting their potential as anticancer agents .

Neuroprotective Effects

Some studies suggest that compounds similar to (4-methoxy-5-methyl-1,3-thiazol-2-yl)methanol may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to inhibit tau protein aggregation, a hallmark of Alzheimer's pathology .

Organic Electronics

(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can be utilized in the development of organic electronic materials due to its unique electronic properties. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored, as thiazole derivatives often exhibit favorable charge transport characteristics .

Additive Manufacturing

In additive manufacturing processes, thiazole compounds can serve as functional additives that enhance the properties of polymer matrices. Their incorporation can improve thermal stability and mechanical strength of the final products .

Case Studies

Mechanism of Action

The mechanism of action of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the heterocyclic core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

- Substituent Effects :

Biological Activity

(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol based on recent studies and findings.

Chemical Structure

The chemical structure of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can be represented as follows:

1. Anticancer Activity

Recent studies have evaluated the cytotoxic effects of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol against various cancer cell lines. The compound demonstrated significant activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting that (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol has promising anticancer properties.

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results demonstrate the compound's potential as an antimicrobial agent.

3. Anti-inflammatory Activity

The anti-inflammatory properties of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol were assessed using in vitro models. The compound was found to significantly reduce the production of pro-inflammatory cytokines.

The biological activity of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways involved in cancer cell growth.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, enhancing its anticancer efficacy.

- Antioxidant Properties : The thiazole ring may contribute to the antioxidant capacity, reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol in preclinical settings:

-

Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.

"The results indicated that (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol effectively induces apoptosis in HepG2 cells" .

- In Vivo Studies : In animal models, administration of the compound showed a marked reduction in tumor size compared to controls, indicating its potential for therapeutic use.

Q & A

Q. What are the established synthetic routes for (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two synthetic approaches are prominent:

- Route 1 : Reacting methylthiazole derivatives (e.g., 5-methyl-1,3-thiazole) with iodomethanol or similar hydroxyl-bearing reagents under mild conditions (room temperature, inert atmosphere). This method minimizes side reactions and achieves moderate yields (~60-70%) .

- Route 2 : Functionalization via nucleophilic substitution, where chloro- or bromo-thiazole intermediates react with sodium methoxide or methanol under reflux (e.g., 60-80°C in THF). Catalysts like triethylamine improve regioselectivity .

Key Factors : - Temperature control prevents decomposition of the methanol moiety.

- Solvent polarity (e.g., dioxane vs. PEG-400) impacts reaction kinetics and purity .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol?

- Methodological Answer :

- IR Spectroscopy : Look for O-H stretching (~3200-3400 cm⁻¹) and C-O-C (methoxy) vibrations (~1250 cm⁻¹). Thiazole ring C=N/C-S stretches appear at ~1600-1500 cm⁻¹ .

- ¹H NMR : Key signals include:

- Methoxy protons (δ 3.8-4.0 ppm, singlet).

- Hydroxymethyl (-CH₂OH) protons (δ 4.5-4.7 ppm, split into a triplet due to coupling with adjacent CH₂).

- Thiazole ring protons (δ 6.5-7.2 ppm) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 174.04 (calculated for C₆H₉NO₂S) with fragmentation patterns indicating loss of -CH₂OH (-31 Da) .

Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with compound concentrations ranging from 1-100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. Thiazole derivatives often target ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol, particularly in scaling reactions?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity and reduce byproducts .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 enhances reaction rates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15-20% .

Q. How should researchers resolve contradictory spectral data (e.g., NMR chemical shifts) reported for this compound across studies?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are accounted for, as they shift proton signals.

- Dynamic Effects : Rotameric equilibria in the hydroxymethyl group (-CH₂OH) can split signals. Use variable-temperature NMR to identify coalescence points .

- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) to assign ambiguous peaks .

Q. What strategies are effective for elucidating the mechanism of action in biological systems, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize thiazole ring stacking and hydrogen bonding with the hydroxymethyl group .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by mutating predicted binding pockets (e.g., ATP-binding regions in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.